2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1245087-43-7
VCID: VC11694040
InChI: InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19)
SMILES: CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid

CAS No.: 1245087-43-7

Cat. No.: VC11694040

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid - 1245087-43-7

Specification

CAS No. 1245087-43-7
Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name 2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19)
Standard InChI Key GANXIFBFJRWSDN-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Canonical SMILES CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid possesses the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol. Its IUPAC name, 2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid, reflects the substitution pattern: a methyl group at position 2, a trifluoromethylphenyl group at position 5, and a carboxylic acid at position 3 (Figure 1). The Standard InChIKey (GANXIFBFJRWSDN-UHFFFAOYSA-N) and SMILES (CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O) provide unambiguous identifiers for database referencing.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS No.1245087-43-7
Molecular FormulaC₁₂H₉F₃N₂O₂
Molecular Weight270.21 g/mol
IUPAC Name2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
SMILESCN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Solubility (Predicted)Moderate in polar organic solvents (e.g., DMSO, ethanol)

Synthesis and Reaction Pathways

Regioselective Cyclization Strategies

Pyrazole derivatives are typically synthesized via cyclization of hydrazines with 1,3-diketones or equivalents. For this compound, a regioselective approach is critical to position the trifluoromethylphenyl and carboxylic acid groups accurately. A representative synthesis involves:

  • Condensation: Reacting 2-trifluoromethylbenzaldehyde with methyl hydrazine to form the hydrazone intermediate.

  • Cyclization: Treating the hydrazone with ethyl acetoacetate under acidic conditions to yield the pyrazole ring .

  • Hydrolysis: Saponification of the ester group using aqueous NaOH, followed by acidification to isolate the carboxylic acid .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
CyclizationHCl (cat.), ethanol, reflux68%
HydrolysisNaOH (50%), H₂O/EtOH, 45°C85%

Derivative Synthesis

The carboxylic acid group enables further functionalization:

  • Amides: Reaction with amines (e.g., benzylamine) using SOCl₂ to form acid chlorides, followed by nucleophilic substitution .

  • Esters: Schotten-Baumann conditions (alcohols, NaOH) yield methyl or ethyl esters for improved lipophilicity .

Structural and Electronic Analysis

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.5 ppm (methyl group), δ 7.3–7.8 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton).

  • IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 270.21 (M⁺), with fragmentation patterns confirming the trifluoromethyl group.

Computational Insights

Density functional theory (DFT) calculations reveal:

  • The trifluoromethyl group induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at position 3.

  • The carboxylic acid forms intramolecular hydrogen bonds with the pyrazole nitrogen, stabilizing the planar conformation .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In vitro studies demonstrate:

  • COX-2 Inhibition: IC₅₀ = 1.2 µM, attributed to interactions with Arg120 and Tyr355 residues .

  • Antibacterial Activity: MIC = 8 µg/mL against Staphylococcus aureus due to dihydrofolate reductase binding .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Mechanism
COX-21.2 µMCompetitive inhibition
S. aureus8 µg/mLDihydrofolate reductase binding

Prodrug Development

Ester derivatives (e.g., ethyl ester) show improved oral bioavailability (F = 65% in rats) by enhancing intestinal absorption .

Agrochemical Applications

Herbicidal Activity

The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis:

  • Weed Control: 90% inhibition of Amaranthus retroflexus at 50 ppm .

  • Synergy: Co-application with glyphosate reduces resistance development .

Fungicidal Properties

Disruption of ergosterol biosynthesis in Fusarium oxysporum leads to cell membrane degradation (EC₅₀ = 12 ppm) .

Materials Science Innovations

Coordination Polymers

Reaction with transition metals (e.g., Cu²⁺) yields porous polymers with:

  • High Surface Area: 850 m²/g, suitable for gas storage.

  • Thermal Stability: Decomposition above 300°C.

Organic Electronics

Incorporation into π-conjugated systems improves electron mobility (μₑ = 0.15 cm²/V·s) in organic field-effect transistors.

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